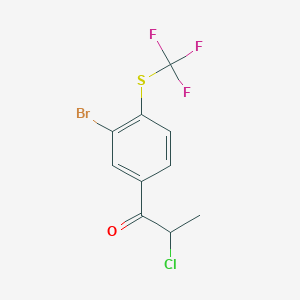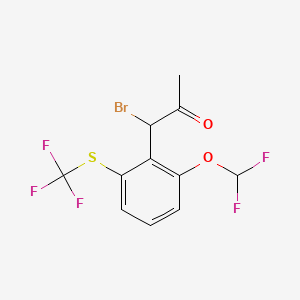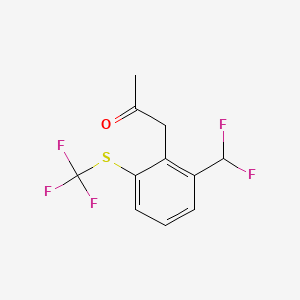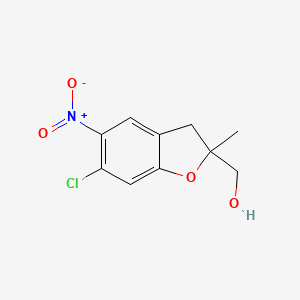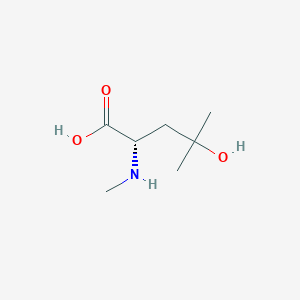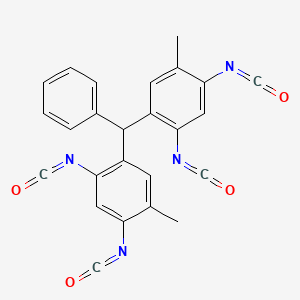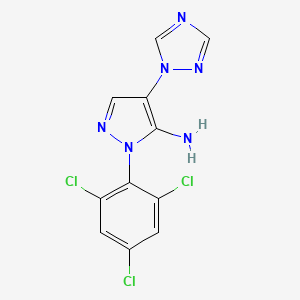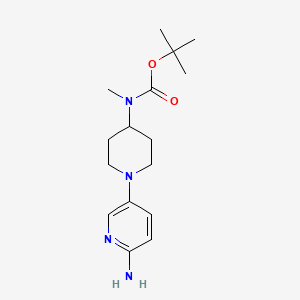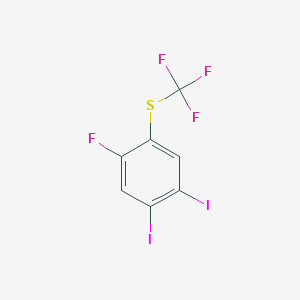
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is an organohalogen compound with the molecular formula C7H2F4I2S. This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the following steps:
Starting Material: Begin with 1-fluoro-2-iodobenzene.
Halogenation: React with iodine monochloride (ICl) in the presence of a catalyst to introduce the second iodine atom.
Trifluoromethylthiolation: Introduce the trifluoromethylthio group using a reagent such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and safety.
化学反応の分析
Types of Reactions
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in radiolabeling and imaging studies.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethylthio group act as reactive sites, facilitating various transformations. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.
類似化合物との比較
Similar Compounds
1,2-Diiodo-4-fluorobenzene: Lacks the trifluoromethylthio group.
1,2-Diiodo-5-(trifluoromethylthio)benzene: Lacks the fluorine atom.
1,4-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: Different substitution pattern on the benzene ring.
Uniqueness
1,2-Diiodo-4-fluoro-5-(trifluoromethylthio)benzene is unique due to the combination of halogen atoms and the trifluoromethylthio group, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C7H2F4I2S |
|---|---|
分子量 |
447.96 g/mol |
IUPAC名 |
1-fluoro-4,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H |
InChIキー |
BSNAYFHABRSKKM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)I)SC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


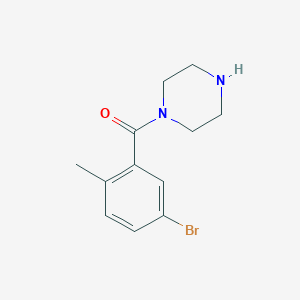
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
